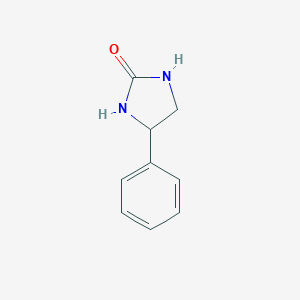
4-Phenyl-2-imidazolidinone
Descripción general
Descripción
4-Phenyl-2-imidazolidinone is a heterocyclic organic compound with the molecular formula C9H10N2O It is a derivative of imidazolidinone, characterized by the presence of a phenyl group attached to the fourth position of the imidazolidinone ring
Aplicaciones Científicas De Investigación
4-Phenyl-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
Target of Action
4-Phenyl-2-imidazolidinone is a type of imidazolidinone, a class of compounds that are key components to functional molecules used in a variety of applications . .
Mode of Action
It’s known that imidazolidinones can be synthesized via various methods, including the direct incorporation of the carbonyl group into 1,2-diamines . This suggests that this compound may interact with its targets through the carbonyl group and the imidazolidinone ring structure.
Biochemical Pathways
Imidazolidinones are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16219 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazolidinones are known to be key components in functional molecules used in various applications, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at 4° c , suggesting that temperature could potentially influence its stability.
Análisis Bioquímico
Biochemical Properties
It is known that 4-Phenyl-2-imidazolidinone is a metabolite of Levamisole
Cellular Effects
Some imidazolidinone derivatives have shown anticancer and anti-inflammatory activities . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-imidazolidinone can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with ethylenediamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Phenyl Isocyanate with Ethylenediamine:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic methods using metal catalysts or organocatalysts can be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as 4-phenylimidazolidine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce imidazolidine derivatives. Substitution reactions result in various substituted imidazolidinones with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone: The parent compound without the phenyl group. It serves as a basic structure for various derivatives.
4-Methyl-2-imidazolidinone: A similar compound with a methyl group instead of a phenyl group at the fourth position.
4-Benzyl-2-imidazolidinone: A derivative with a benzyl group at the fourth position, offering different chemical and biological properties.
Uniqueness
4-Phenyl-2-imidazolidinone is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity. The phenyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
4-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIYIBJKBDTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314119 | |
| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-49-3 | |
| Record name | 4-Phenyl-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27129-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A598HL2HAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the identification of 4-Phenyl-2-imidazolidinone in cocaine samples important from a forensic toxicology standpoint?
A: this compound is a metabolite of Phenyltetrahydroimidazothiazole (PTHIT), a common adulterant found in cocaine. Misidentifying this compound as Aminorex, another potential PTHIT metabolite with stimulant properties, can have significant legal ramifications. [] This is especially relevant in forensic toxicology where accurate identification of substances is crucial for legal proceedings.
Q2: What analytical challenges are associated with differentiating this compound from Aminorex in biological samples?
A: Distinguishing this compound from Aminorex poses analytical challenges due to their similar structures and properties. Gas chromatography-mass spectrometry (GC-MS) methods, commonly employed for drug analysis, often fail to separate the bis-trimethylsilyl derivatives of these compounds due to co-elution. [] Even with improved separation using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-QTOF), automated library comparison workflows may misinterpret this compound as Aminorex. [] This highlights the need for careful method selection and data interpretation in forensic analysis.
Q3: How can this compound be synthesized through a regiospecific reaction?
A: 4-Phenyl-2-imidazolidinones can be synthesized regiospecifically by reacting 2-aryl-N-sulfonylaziridines with isocyanates in the presence of sodium iodide. [] This reaction proceeds with high selectivity, exclusively yielding the desired 1-N-arylsulfonyl-3-alkyl/aryl-4-phenyl-2-imidazolidinone product. [] This regiospecific approach offers a controlled and efficient route for synthesizing specific this compound derivatives.
Q4: How are chiral Fischer carbene complexes utilized in the asymmetric synthesis of compounds like this compound?
A: Chiral Fischer carbene complexes, particularly those derived from alkoxy or acetoxy Fischer carbene complexes and the chiral auxiliary 1,5-dimethyl-4-phenyl-2-imidazolidinone, serve as versatile reagents in asymmetric synthesis. [] These complexes can be synthesized efficiently and utilized for the preparation of enantiomerically enriched compounds, including derivatives of this compound. This approach offers a valuable tool for synthesizing chiral molecules with potential biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



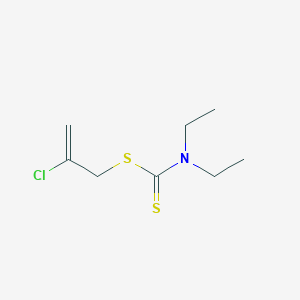
![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

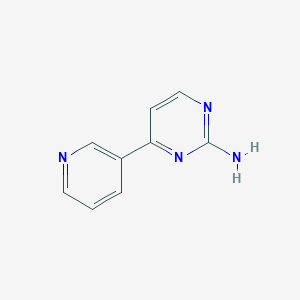
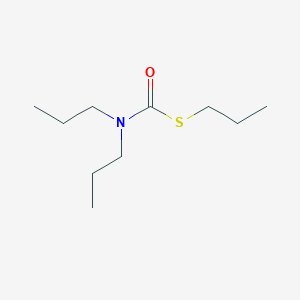
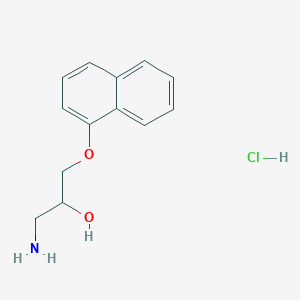
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
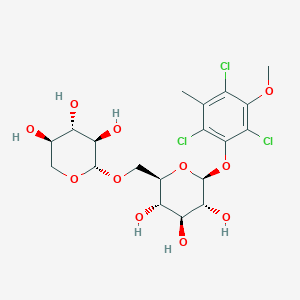
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)

